molecular formula C10H9NO3 B13027766 1-(5,6-Dihydroxy-1H-indol-7-yl)ethanone

1-(5,6-Dihydroxy-1H-indol-7-yl)ethanone

Cat. No.: B13027766
M. Wt: 191.18 g/mol
InChI Key: BGPBYWYWXIVQPM-UHFFFAOYSA-N
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Description

1-(5,6-Dihydroxy-1H-indol-7-yl)ethanone is an indole derivative characterized by an acetyl group (ethanone) at position 7 of the indole ring and hydroxyl groups at positions 5 and 6. This structural configuration confers unique electronic and steric properties. Indole derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in alkaloid synthesis or bioactive molecules. However, the specific applications of this compound remain understudied compared to analogs with differing substituents .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

1-(5,6-dihydroxy-1H-indol-7-yl)ethanone

InChI

InChI=1S/C10H9NO3/c1-5(12)8-9-6(2-3-11-9)4-7(13)10(8)14/h2-4,11,13-14H,1H3

InChI Key

BGPBYWYWXIVQPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC(=C1O)O)C=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Dihydroxy-1H-indol-7-yl)ethanone can be achieved through various methods. One common approach involves the Fischer indole synthesis, where an arylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another method involves the cyclization of ortho-substituted anilines followed by functionalization of the resulting indole .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled conditions using methanesulfonic acid as a catalyst and methanol as the solvent .

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dihydroxy-1H-indol-7-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens or nitrating agents are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated indoles.

Mechanism of Action

The mechanism of action of 1-(5,6-Dihydroxy-1H-indol-7-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the indole ring can interact with biological receptors. These interactions can modulate cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features, synthesis methods, and properties of 1-(5,6-Dihydroxy-1H-indol-7-yl)ethanone with related indole-based ethanone derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Synthesis Approach Notable Properties
1-(5,6-Dihydroxy-1H-indol-7-yl)ethanone –OH (5,6); –COCH₃ (7) C₁₀H₉NO₃ 191.18 Not explicitly reported in evidence High polarity, potential H-bond networks
1-(5-Methyl-1H-indol-6-yl)ethanone –CH₃ (5); –COCH₃ (6) C₁₁H₁₁NO 173.22 Diels-Alder cycloaddition, acid-catalyzed cyclization Crystalline, N–H···O hydrogen bonds
1-(5-Bromo-2-phenyl-1H-indol-7-yl)ethanone –Br (5); –Ph (2); –COCH₃ (7) C₁₆H₁₂BrNO 314.18 Friedel-Crafts acylation Cytotoxicity evaluated via docking
1-(2,3-Dihydro-5,6-dimethoxy-1H-indol-1-yl)ethanone –OCH₃ (5,6); –COCH₃ (1) C₁₂H₁₅NO₃ 221.25 Column chromatography, HPLC Lower polarity, mp 173–174°C
1-(7-Nitro-1H-indol-3-yl)ethanone –NO₂ (7); –COCH₃ (3) C₁₀H₈N₂O₃ 204.18 Nitration of indole precursors Electron-withdrawing nitro group

Key Differences in Reactivity and Bioactivity

  • Hydroxyl vs. Methoxy Groups: The dihydroxy substituents in the target compound increase acidity and solubility compared to methoxy groups in ’s derivative. Methoxy groups are electron-donating, whereas hydroxyl groups can act as both electron donors and acceptors, modulating electronic effects on the indole ring .
  • Biological Activity : The bromo-phenyl derivative () showed cytotoxicity in molecular docking studies, likely due to hydrophobic interactions with targets. In contrast, the dihydroxy groups in the target compound may favor interactions with polar residues in enzymes or receptors, though direct bioactivity data are lacking .
  • Synthetic Complexity: Hydroxyl groups often require protection/deprotection steps during synthesis (e.g., using acetyl or benzyl groups), which are unnecessary for methyl or methoxy analogs.

Physical and Spectroscopic Properties

  • Melting Points: The dimethoxy derivative () melts at 173–174°C, while hydroxyl-rich compounds typically exhibit higher melting points due to intermolecular hydrogen bonding. For example, 1-(5,6-dihydroxy-1H-indol-7-yl)ethanone is expected to melt above 200°C, though experimental data are needed .
  • Hydrogen Bonding : X-ray studies of ’s methyl derivative revealed N–H···O interactions. The dihydroxy compound may form additional O–H···O or O–H···N bonds, influencing crystal packing and stability .
  • NMR Shifts : Hydroxyl groups cause downfield shifts in ¹H NMR (δ ~9–12 ppm for –OH) and deshielding of adjacent carbons in ¹³C NMR, distinguishing the target compound from methoxy or methyl analogs .

Research Findings and Implications

  • Drug Design : The compound’s polarity could limit blood-brain barrier penetration, making it more suitable for peripheral targets compared to lipophilic analogs like the bromo-phenyl derivative .
  • Analytical Challenges: Differentiation from similar compounds (e.g., 1-(1H-indazol-7-yl)ethanone, ) requires advanced techniques like HRMS or X-ray crystallography to resolve positional isomerism .

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